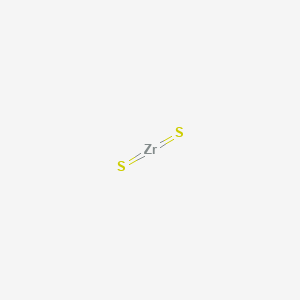

Zirconium sulfide (ZrS2)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of zirconium sulfides, especially ZrS2, has been explored through various methods, aiming at controlled morphology and phase. For instance, a diffusion method allows the synthesis of ZrS2 by reacting elemental zirconium with sulfur at elevated temperatures, producing flake-like ZrS2 particles. This method emphasizes the importance of reaction conditions, such as temperature and sulfur vapor pressure, in determining the morphology and phase of the resulting zirconium sulfides (Dang & Al-Ali, 2020).

Molecular Structure Analysis

Research into the crystal and electronic structures of zirconium sulfides reveals complex arrangements. For example, ternary rare-earth zirconium sulfides exhibit structures featuring polyanionic chains and cubane-like double chains, demonstrating the intricate atomic arrangements possible within ZrS2-based materials (Chi, Kong, & Guo, 2016).

Chemical Reactions and Properties

The chemical behavior of ZrS2 includes its participation in various reactions and its role as a catalyst. Studies have shown its effectiveness in facilitating multicomponent reactions and oxidation processes, highlighting its versatility as a catalyst in organic synthesis and environmental applications (Amoozadeh et al., 2016).

Physical Properties Analysis

ZrS2 exhibits unique physical properties, such as phase transitions under pressure, that influence its electronic and vibrational characteristics. These properties are crucial for its potential applications in photovoltaics and transistor materials. The pressure-induced transitions of ZrS2 highlight its fascinating behavior under extreme conditions (Zhai et al., 2018).

Chemical Properties Analysis

The chemical properties of ZrS2, including its reactivity and interaction with other substances, are pivotal for its applications. For example, ZrS2 has been used in photocatalytic processes, where its ability to degrade organic pollutants under light irradiation is of particular interest. Such capabilities underscore its potential in environmental remediation efforts (Artemkina et al., 2019).

Applications De Recherche Scientifique

1. Strain-tuned mechanical, electronic, and optoelectronic properties

- Summary of Application: Zirconium disulfide (ZrS2) monolayer is a promising material for nanoscale applications. It has been predicted to have stable indirect bandgaps of 0.65 eV and 1.46 eV at the DFT-PBE (HSE06) functional levels .

- Methods of Application: The properties of the ZrS2 monolayer can be modulated through strain engineering. The bandgap shows a nearly linear regularity from narrow to wide under strain (ranged from -6 to +8%) .

- Results or Outcomes: The electron mobility along the y-axis can reach 1.32×10^3 cm^2 V^−1 s^−1. The light absorption coefficient in the ultraviolet spectral region is calculated to reach 2.0×10^5 cm^−1 for ZrS2 monolayers .

2. Epitaxial growth of large area ZrS2 2D semiconductor films

- Summary of Application: ZrS2 has attracted significant research interest due to its layered nature, moderate band gap, and extraordinary physical properties. It is required for most device applications to deposit high quality large-area uniform ZrS2 single crystalline films .

- Methods of Application: The epitaxial growth of high quality large-area uniform ZrS2 films on c-plane sapphire substrates is achieved by chemical vapor deposition .

- Results or Outcomes: The epitaxial ZrS2 film exhibits n-type semiconductor behavior with a room temperature mobility of 2.4 cm2·V−1·s^−1. The ZrS2 photodetectors exhibit excellent comprehensive performance, such as a light on/off ratio of 10^6 and a specific detectivity of 2.6 × 10^12 Jones .

3. Photovoltaic Devices and Photocatalytic Water Decomposition

- Summary of Application: The bandgap and band edge position of ZrS2 can satisfy the redox potentials of photocatalytic water splitting by strain regulating . This makes ZrS2 a potential material for photovoltaic devices and photocatalytic water decomposition .

- Methods of Application: The application involves the use of strain engineering studies on the ZrS2 monolayer to modulate its properties .

- Results or Outcomes: The results indicate that the new two-dimensional Pmmn-ZrS2 monolayer is a potential material for photovoltaic devices and photocatalytic water decomposition .

4. Preparation of Zirconium Disulfide

- Summary of Application: Zirconium disulfide (ZrS2) is an inorganic compound with a formula ZrS2. It is a violet-brown solid that adopts a layered structure similar to that of cadmium iodide .

- Methods of Application: ZrS2 is prepared by heating sulfur and zirconium metal. It can be purified by vapor transport using iodine .

- Results or Outcomes: The result is a violet-brown solid that has a layered structure .

5. Electronics and Sensors

- Summary of Application: ZrS2 has potential applications in the field of electronics and sensors . Its unique properties make it suitable for use in various electronic devices and sensor systems .

- Results or Outcomes: The use of ZrS2 in electronics and sensors can enhance the performance of these devices and systems, although the specific results or outcomes can vary depending on the particular application .

6. Ultra-low Friction Studies (Tribology)

- Summary of Application: ZrS2 is used in ultra-low friction studies, a field also known as tribology . Tribology is the study of friction, wear, and lubrication, and ZrS2’s properties make it a valuable material in this field .

- Methods of Application: In tribology, ZrS2 can be used in various ways, such as in the development of new lubricants or in the study of frictional properties of materials .

- Results or Outcomes: The use of ZrS2 in tribology can lead to advancements in the understanding of friction and wear, and can contribute to the development of more efficient and effective lubricants .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

bis(sulfanylidene)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2S.Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMYSOZCZHQCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Zr]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrS2, S2Zr | |

| Record name | Zirconium(IV) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | zirconium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065205 | |

| Record name | Zirconium sulfide (ZrS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown powder; [MSDSonline] | |

| Record name | Zirconium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zirconium sulfide (ZrS2) | |

CAS RN |

12039-15-5 | |

| Record name | Zirconium sulfide (ZrS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium sulfide (ZrS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium sulfide (ZrS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium sulfide (ZrS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)